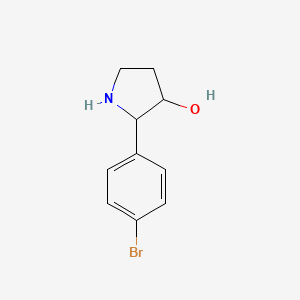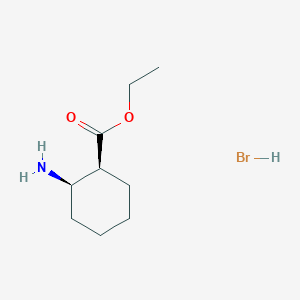
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is a chiral compound with significant applications in various fields of science and industry
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide typically involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using Pseudomonas cepacia lipase . This method provides a practical approach for obtaining enantiomerically pure (1S,2R)-2-aminocyclohexanols, which can then be converted to the desired hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic processes, scaled up to meet commercial demands. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.
科学的研究の応用
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
類似化合物との比較
Similar Compounds
- Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate
- Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate
- Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate
Uniqueness
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate hydrobromide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .
特性
CAS番号 |
683774-09-6 |
|---|---|
分子式 |
C9H18BrNO2 |
分子量 |
252.15 g/mol |
IUPAC名 |
ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m0./s1 |
InChIキー |
NTRWAPNODMIZSE-KZYPOYLOSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1N.Br |
正規SMILES |
CCOC(=O)C1CCCCC1N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


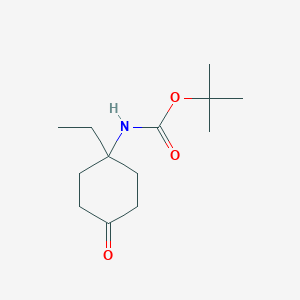
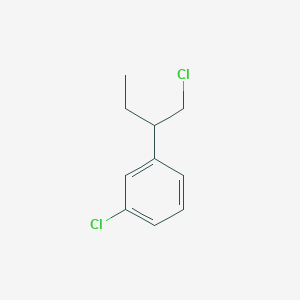
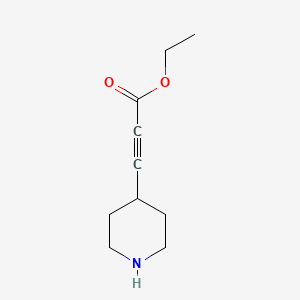
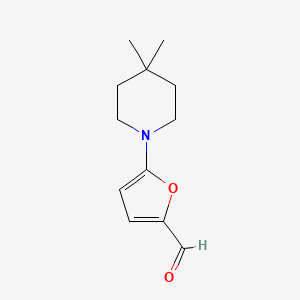
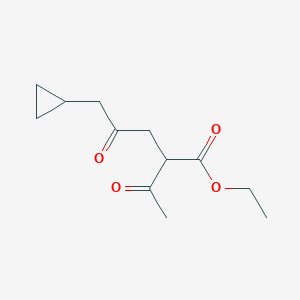
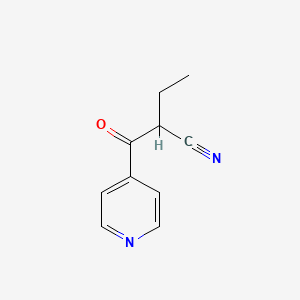
![(2-Amino-7,7-dimethylbicyclo[2.2.1]heptan-1-YL)methanol](/img/structure/B13204860.png)

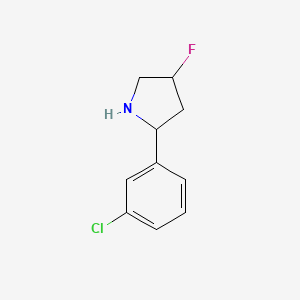
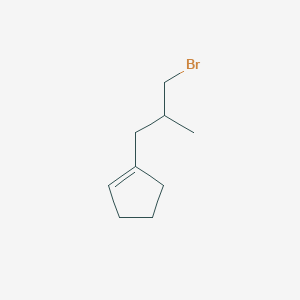
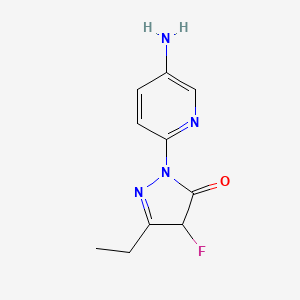
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine](/img/structure/B13204897.png)
![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
